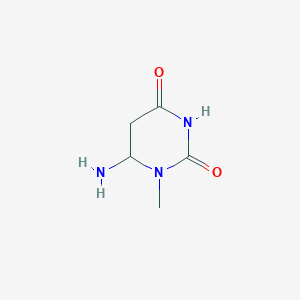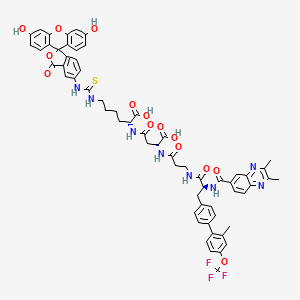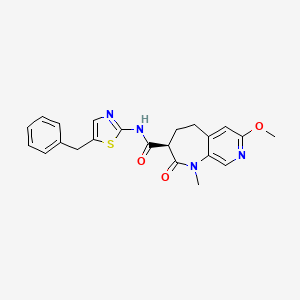
Ripk1-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ripk1-IN-22 is a small-molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, making it a significant target for therapeutic interventions in various diseases, including autoimmune, inflammatory, neurodegenerative, and ischemic conditions .
Vorbereitungsmethoden
The synthesis of Ripk1-IN-22 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Analyse Chemischer Reaktionen
Ripk1-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Ripk1-IN-22 has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study the function of RIPK1 in various biochemical pathways.
Biology: It helps in understanding the role of RIPK1 in cell death and inflammation, providing insights into the molecular mechanisms underlying these processes.
Industry: It is used in the development of new drugs and therapeutic agents targeting RIPK1.
Wirkmechanismus
Ripk1-IN-22 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include various proteins involved in the tumor necrosis factor receptor 1 (TNFR1) signaling pathway, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mixed lineage kinase domain-like protein (MLKL) .
Vergleich Mit ähnlichen Verbindungen
Ripk1-IN-22 is unique compared to other RIPK1 inhibitors due to its high selectivity and potency. Similar compounds include:
Necrostatin-1: Another RIPK1 inhibitor that has been widely studied for its role in preventing necroptosis.
This compound stands out due to its ability to selectively inhibit RIPK1 without affecting other kinases, making it a valuable tool for studying RIPK1-related pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C22H22N4O3S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(3R)-N-(5-benzyl-1,3-thiazol-2-yl)-7-methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3S/c1-26-18-13-23-19(29-2)11-15(18)8-9-17(21(26)28)20(27)25-22-24-12-16(30-22)10-14-6-4-3-5-7-14/h3-7,11-13,17H,8-10H2,1-2H3,(H,24,25,27)/t17-/m1/s1 |
InChI-Schlüssel |
CWVBFSQTTNHODF-QGZVFWFLSA-N |
Isomerische SMILES |
CN1C2=CN=C(C=C2CC[C@@H](C1=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)OC |
Kanonische SMILES |
CN1C2=CN=C(C=C2CCC(C1=O)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


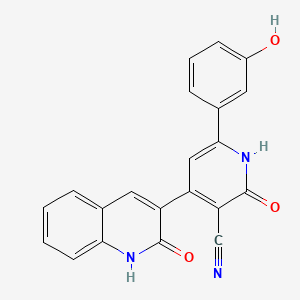
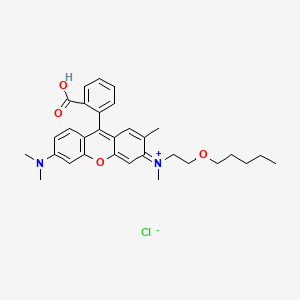

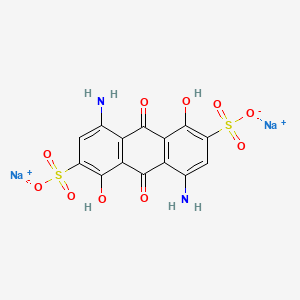
![(3S,4R,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-4-hydroxy-3,5-dimethyloxolan-2-one](/img/structure/B12364548.png)
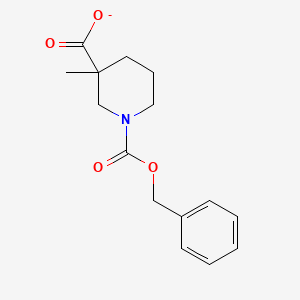
![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
![disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12364586.png)

![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)
